![molecular formula C15H16N4O2 B2749965 (4-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone CAS No. 2034315-10-9](/img/structure/B2749965.png)
(4-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone
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Overview
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone, also known as JNJ-54175446, is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases.
Scientific Research Applications
Metabolism and Pharmacokinetics
The study by (Sharma et al., 2012) investigates the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor, closely related to the requested compound, in rats, dogs, and humans. It highlights the compound's rapid absorption, primary metabolic pathways, and elimination processes, emphasizing its potential for treating type 2 diabetes.
Synthesis and Evaluation
Research on the synthesis and evaluation of related compounds has been detailed in several studies. For instance, (Ammirati et al., 2009) outlines the development of a potent, selective dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment. Similarly, (Sambaiah et al., 2017) describes the synthesis of novel chromone–pyrimidine hybrids, showcasing a versatile procedure for creating functionalized compounds through ANRORC rearrangement.
Pharmacological Evaluation
The pharmacological evaluation of related derivatives is covered in (Tsuno et al., 2017), which explores a novel series of derivatives as selective TRPV4 channel antagonists, demonstrating analgesic effects in models of pain. This study provides insight into the design, synthesis, and structure-activity relationships of these compounds.
Antimicrobial and Antitumor Activities
Further research, such as that by (Patel et al., 2011), investigates the synthesis and antimicrobial activity of new pyridine derivatives, presenting their potential use in treating bacterial and fungal infections. Additionally, (El-Subbagh et al., 2000) evaluates certain α, β-unsaturated ketones and their corresponding fused pyridines as antiviral and cytotoxic agents, indicating their potential in antiviral and cancer therapies.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities .
properties
IUPAC Name |
(4-pyridin-4-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-15(14-17-6-1-7-18-14)19-10-4-13(5-11-19)21-12-2-8-16-9-3-12/h1-3,6-9,13H,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNKDLHPWLVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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